molecular formula C11H11NO B7784094 4-Oxo-2-phenylpentanenitrile

4-Oxo-2-phenylpentanenitrile

Cat. No. B7784094
M. Wt: 173.21 g/mol
InChI Key: SLLVDQNEKNACOC-UHFFFAOYSA-N
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Description

4-Oxo-2-phenylpentanenitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Transition Metal Complex Reactions : Research explored the reactions of group 4 transition-metal complexes with various compounds, which might include derivatives like 4-Oxo-2-phenylpentanenitrile. These reactions can lead to interesting transformations such as oxidation of coordinated ligands (Vaughan et al., 1989).

  • Synthesis and Molecular Structure Analysis : Studies involving the synthesis and structural analysis of complexes, potentially including this compound derivatives, provide insights into the electronic structures and properties of these compounds (Fortier et al., 2012).

  • Biotransformations and Enantioselectivity : Research on the biotransformations of related compounds has been conducted. For instance, the study of biocatalytic efficiency and enantioselectivity of amidase in the transformation of related compounds to this compound (Gao et al., 2006).

  • Functionalized Salt-Free Ylides Production : Studies involving the reaction of similar compounds with other reagents to produce highly-functionalized salt-free ylides, indicating potential applications in organic synthesis (Yavari et al., 2004).

  • Oxidative Cyclization : Research on the oxidative cyclization of compounds structurally similar to this compound for the preparation of specific derivatives, indicating applications in synthetic chemistry (Aksenov et al., 2022).

  • Preparation of Phenylalkylamine Calcium Channel Blockers : Synthesis of enantiomers of this compound derivatives for use in the preparation of calcium channel blockers, highlighting potential medicinal applications (Gilmore et al., 1996).

  • Mycobacterium Tuberculosis Menaquinone Biosynthesis Pathway : Investigation into the inhibitors of MenB from the M. tuberculosis menaquinone biosynthesis pathway, where derivatives of this compound play a role, indicating potential applications in antibacterial drug development (Li et al., 2011).

  • Antifungal Activity in Medicinal Chemistry : Development of soft dosage forms based on derivatives of this compound for antifungal applications, demonstrating potential in pharmaceutical development (Sobin et al., 2022).

properties

IUPAC Name

4-oxo-2-phenylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9(13)7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLVDQNEKNACOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.